Heptadec-8-enoic acid

CAS No.: 7432-41-9

Cat. No.: VC19758992

Molecular Formula: C17H32O2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7432-41-9 |

|---|---|

| Molecular Formula | C17H32O2 |

| Molecular Weight | 268.4 g/mol |

| IUPAC Name | heptadec-8-enoic acid |

| Standard InChI | InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19) |

| Standard InChI Key | ZBIGLIMGCLJKHN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC=CCCCCCCC(=O)O |

Introduction

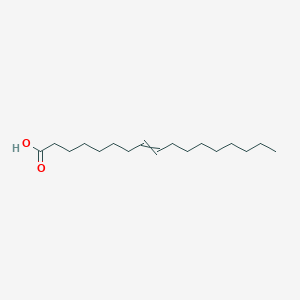

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Architecture

Heptadec-8-enoic acid is systematically named according to IUPAC guidelines as heptadec-8-enoic acid, denoting a 17-carbon chain (heptadec-) with a double bond at the 8th position (-8-en-) and a terminal carboxylic acid group (-oic acid). Its molecular formula is , with a molecular weight of 268.40 g/mol .

The compound’s structural specificity is evident in its SMILES notation:

CCCCCCCCC=CCCCCCCC(=O)O

This representation highlights the cis-configuration of the double bond (implied by absence of stereochemical indicators) and the uninterrupted alkyl chain .

Spectroscopic and Computational Descriptors

Key identifiers include:

A comparative analysis of computed properties reveals:

| Property | Value | Method/Source |

|---|---|---|

| Exact Mass | 268.240230259 g/mol | PubChem |

| Rotatable Bond Count | 14 | admetSAR 2.0 |

| H-Bond Donors/Acceptors | 1/1 | PlantaeDB |

These metrics underscore the molecule’s flexibility and capacity for hydrophobic interactions.

Natural Occurrence and Biosynthetic Context

Biological Sources

Heptadec-8-enoic acid has been isolated from:

Notably, PlantaeDB reports no confirmed plant sources , suggesting potential discrepancies in taxonomic identification or extraction methodologies between studies.

Physicochemical and Pharmacokinetic Profile

ADMET Predictions

Critical pharmacokinetic parameters predicted by admetSAR 2.0 :

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | High | 99.47 |

| Blood-Brain Barrier Penetration | Likely | 82.50 |

| CYP2C9 Substrate | Positive | 62.76 |

| Hepatotoxicity | Low Risk | 76.25 |

| Ames Mutagenicity | Negative | 99.00 |

These data suggest favorable absorption but potential challenges in metabolic stability due to CYP450 interactions.

Solubility and Permeability

-

LogP: 6.90 (high lipophilicity) correlates with low aqueous solubility (<0.1 mg/mL predicted)

-

P-glycoprotein Substrate: 96.49% probability , indicating susceptibility to multidrug resistance efflux

Biological Activity and Molecular Targets

Experimentally Validated Targets

| Target (UniProt ID) | Activity (IC₅₀) | Biological Role |

|---|---|---|

| PPAR-alpha (Q07869) | 600 nM | Lipid metabolism regulation |

| LC-PTP (P35236) | 801 nM | Tyrosine phosphatase activity |

PPAR-alpha agonism suggests potential applications in dyslipidemia management, while LC-PTP inhibition implicates roles in cellular signaling modulation.

Predicted Target Interactions

Super-PRED analysis identifies high-probability interactions :

| Target | Probability (%) | Therapeutic Relevance |

|---|---|---|

| Glycine Transporter 2 | 97.97 | Neurological disorders |

| Cathepsin D | 95.56 | Cancer metastasis |

| Cyclooxygenase-2 | 94.14 | Inflammation |

The COX-2 interaction (94.14% probability) parallels structure-activity relationships of unsaturated fatty acids in eicosanoid biosynthesis.

Toxicological Considerations

Acute and Chronic Toxicity

Notably, the compound shows low carcinogenic potential (70.35% non-carcinogenic prediction) .

Ecotoxicological Impact

| Organism | Toxicity Probability (%) |

|---|---|

| Fish | 96.49 |

| Crustaceans | 89.00 |

| Honeybees | 99.60 (low risk) |

These predictions warrant environmental monitoring in industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume